![molecular formula C22H22N2O4S B15000224 N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B15000224.png)
N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide
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Overview
Description
“N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide” is an organic compound that belongs to the class of amides. It features a complex structure with methoxyphenyl and thiophenyl groups, which may impart unique chemical and biological properties. This compound could be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the amide bond: This can be achieved by reacting an amine with an acyl chloride or an anhydride under basic conditions.
Introduction of the methoxyphenyl groups: This step might involve electrophilic aromatic substitution reactions.
Incorporation of the thiophenyl group: This could be done through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of metal catalysts like palladium or nickel.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction temperature and pressure to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
“N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide” may undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the amide group to amines.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
“N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide” could have various applications in scientific research:
Chemistry: As a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide” would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Pathways involved: Could include inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide: can be compared with other amides or compounds containing methoxyphenyl and thiophenyl groups.
Unique Features: Its specific substitution pattern and functional groups might impart unique reactivity and biological activity.
List of Similar Compounds
- N-phenylacetamide
- N-(4-methoxyphenyl)acetamide
- 2-(thiophen-2-yl)acetamide
This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and experimental data would be necessary.
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N,2-bis(4-methoxyphenyl)-2-[(2-thiophen-2-ylacetyl)amino]acetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-27-17-9-5-15(6-10-17)21(24-20(25)14-19-4-3-13-29-19)22(26)23-16-7-11-18(28-2)12-8-16/h3-13,21H,14H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
GBHJFOBQBDRBGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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